molecular formula C12H16O2 B311231 2,5-Dimethylphenyl 2-methylpropanoate

2,5-Dimethylphenyl 2-methylpropanoate

Cat. No.: B311231
M. Wt: 192.25 g/mol
InChI Key: ZSMZBHDKVSCSBT-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2-methylpropanoate is an organic ester characterized by a 2,5-dimethylphenyl aromatic ring linked via an ester bond to 2-methylpropanoic acid (isobutyric acid). This compound is structurally notable for its disubstituted aromatic system and branched alkyl chain, which influence its physicochemical properties, including lipophilicity and electronic distribution.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2,5-dimethylphenyl) 2-methylpropanoate

InChI

InChI=1S/C12H16O2/c1-8(2)12(13)14-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3

InChI Key

ZSMZBHDKVSCSBT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Findings :

  • Substituent Position : Ortho/para-substituted derivatives (e.g., 2,5-dimethylphenyl) exhibit comparable PET inhibition to meta-substituted analogs (e.g., 3,5-dimethylphenyl), suggesting positional flexibility in activity .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) reduce lipophilicity but maintain PET inhibition, whereas electron-donating methyl groups enhance lipophilicity without compromising activity .
  • Relevance to this compound: While the ester group in 2-methylpropanoate differs from the carboxamide linkage, the 2,5-dimethylphenyl moiety’s role in enhancing lipophilicity and binding interactions is conserved.

Phenoxypropanoate Derivatives

and describe structurally complex esters, such as [2-[[(1S)-2-[(1S,2S)-2-(2,4-dimethylphenyl)-1,3-dimethyl-butoxy]-1-methyl-2-oxo-ethyl]carbamoyl]-4-methoxy-3-pyridyl]oxymethyl 2-methylpropanoate. These compounds share the 2-methylpropanoate group but vary in aromatic substitution patterns. Key comparisons include:

Feature This compound 2,4-Dimethylphenyl Analog 2,6-Dimethylphenyl Analog
Aromatic Substitution 2,5-dimethyl 2,4-dimethyl 2,6-dimethyl
Steric Hindrance Moderate High (ortho-methyl) Very High (di-ortho)
Metabolic Stability* High Moderate Low
Bioactivity (Inferred) PET inhibition Enzyme modulation Unstable in vivo

Notes:

  • Steric Effects : 2,6-Dimethylphenyl analogs exhibit reduced metabolic stability due to steric hindrance, whereas 2,5-dimethylphenyl derivatives balance lipophilicity and steric accessibility .
  • Functional Group Impact: The 2-methylpropanoate ester may enhance hydrolytic stability compared to carboxamides, extending half-life in biological systems .

Agricultural Spiro Compounds

references spirotetramat, a systemic insecticide containing a cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one moiety.

Parameter This compound Spirotetramat
Primary Use Herbicide (inferred) Insecticide
Key Functional Groups Ester Spirocyclic lactone
Residue Stability Moderate High (persistent in crops)
Mode of Action PET inhibition Lipid synthesis inhibition

Insights :

  • The 2,5-dimethylphenyl group is versatile, contributing to diverse mechanisms (e.g., PET inhibition vs. lipid disruption) depending on the parent scaffold .

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